![molecular formula C7H6N2O B1438620 5-Hydroxy-3-methylpyridine-2-carbonitrile CAS No. 228867-86-5](/img/structure/B1438620.png)
5-Hydroxy-3-methylpyridine-2-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis Methods
- The synthesis of 5- and 6-alkyl substituted derivatives of 2-aminopyridine-3-carbonitrile, which is structurally related to 5-Hydroxy-3-methylpyridine-2-carbonitrile, has been achieved through dienamine intermediates (H. Kurihara & H. Mishima, 1977).
Chemical Analysis and Spectroscopy
- The structural and spectroscopic analysis of related pyridine derivatives, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been conducted using X-ray analysis, IR, NMR, and UV–vis absorption and fluorescence spectroscopy (Marijana Jukić et al., 2010).
Corrosion Inhibition
- Pyrrole-4-carbonitriles, including those structurally similar to 5-Hydroxy-3-methylpyridine-2-carbonitrile, have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds are found to be effective in inhibiting corrosion by adsorbing on the metal surface, with their efficiency increasing at higher concentrations (C. Verma et al., 2015).
Cytotoxicity and Potential Anticancer Activity
- A series of methoxypyridine-3-carbonitrile derivatives, which are closely related to 5-Hydroxy-3-methylpyridine-2-carbonitrile, have been synthesized and screened for in vitro cytotoxicity against various cancer cell lines. Some compounds showed promising antiproliferative effects (M. Al‐Refai et al., 2019).
Potential Inhibition of Xanthine Oxidoreductase
- Compounds structurally related to 5-Hydroxy-3-methylpyridine-2-carbonitrile, such as 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile, have been identified as potent inhibitors of xanthine oxidoreductase. These compounds exhibited both competitive and mechanism-based inhibition, suggesting potential therapeutic applications (Koji Matsumoto et al., 2011).
properties
IUPAC Name |
5-hydroxy-3-methylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-6(10)4-9-7(5)3-8/h2,4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQZBTDFJLSQCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652412 | |
Record name | 5-Hydroxy-3-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-methylpyridine-2-carbonitrile | |
CAS RN |
228867-86-5 | |
Record name | 5-Hydroxy-3-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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